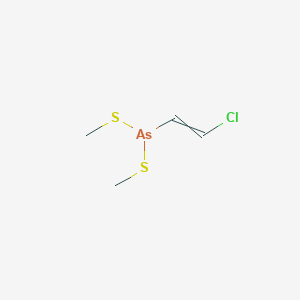

Bis(methylthio)(2-chlorovinyl)arsine

Description

Bis(methylthio)(2-chlorovinyl)arsine is an organoarsenic compound characterized by two methylthio (–SCH₃) groups and a 2-chlorovinyl (–CH=CHCl) substituent bonded to a central arsenic atom. These compounds share the 2-chlorovinyl moiety but differ in arsenic substituents (e.g., chlorine, additional chlorovinyl groups). Given the absence of direct data on this compound, this analysis will focus on comparisons with the Lewisites and other arsenic-based toxins, highlighting structural, toxicological, and regulatory distinctions.

Properties

Molecular Formula |

C4H8AsClS2 |

|---|---|

Molecular Weight |

230.6 g/mol |

IUPAC Name |

2-chloroethenyl-bis(methylsulfanyl)arsane |

InChI |

InChI=1S/C4H8AsClS2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3 |

InChI Key |

NJKRWVWIAQCGSF-UHFFFAOYSA-N |

Canonical SMILES |

CS[As](C=CCl)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(methylthio)(2-chlorovinyl)arsine typically involves the reaction of arsenic trichloride with methyl mercaptan and 2-chlorovinyl compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates safely. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(methylthio)(2-chlorovinyl)arsine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.

Reduction: Reduction reactions can convert it into simpler arsenic-containing compounds.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various arsenic-containing compounds, such as arsenic trichloride, arsenic oxides, and substituted organoarsenic compounds .

Scientific Research Applications

Bis(methylthio)(2-chlorovinyl)arsine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Bis(methylthio)(2-chlorovinyl)arsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is mediated through the formation of covalent bonds between the arsenic atom and the thiol groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The Lewisites (L1, L2, L3) are trivalent arsenic compounds with varying degrees of chlorovinyl substitution:

| Compound | CAS No. | Molecular Formula | Substituents on Arsenic |

|---|---|---|---|

| Lewisite 1 (L1) | 541-25-3 | ClCH=CHAsCl₂ | Two Cl, one 2-chlorovinyl |

| Lewisite 2 (L2) | 40334-69-8 | (ClCH=CH)₂AsCl | One Cl, two 2-chlorovinyl |

| Lewisite 3 (L3) | 40334-70-1 | (ClCH=CH)₃As | Three 2-chlorovinyl |

| Bis(methylthio)(2-chlorovinyl)arsine | Not listed | (CH₃S)₂AsCH=CHCl | Two methylthio, one 2-chlorovinyl |

Key differences:

- Substituent Reactivity : Lewisites feature chlorine atoms, which confer high electrophilicity and reactivity toward nucleophiles (e.g., thiols in enzymes). This compound replaces Cl with methylthio groups, likely reducing electrophilicity and altering hydrolysis pathways .

- Volatility : L1 (ClCH=CHAsCl₂) is a volatile liquid, whereas methylthio substituents may increase molecular weight and reduce volatility compared to L1 .

Toxicity and Mechanism of Action

- Lewisites :

- L1 acts as a vesicant and systemic toxin, inhibiting enzymes like xanthine oxidase via arsenic-thiol interactions .

- Acute toxicity in mice (LD₅₀, subcutaneous): ~0.5 mg/kg .

- Degradation products (e.g., 2-chlorovinylarsonic acid) retain toxicity and are monitored under the Chemical Weapons Convention (CWC) .

- This compound: No direct toxicity data are available in the evidence. However, methylthio groups may reduce acute toxicity compared to Lewisites due to decreased arsenic bioavailability.

Regulatory Status

- Lewisites : Listed under Schedule 1.A.5 of the CWC as banned chemical weapons. Degradation products (e.g., tris(2-chlorovinyl)arsine oxide) are also controlled .

- This compound: Not explicitly listed in CWC schedules but may fall under broader arsenic compound regulations. Its structural similarity to Lewisites could trigger scrutiny under chemical safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.